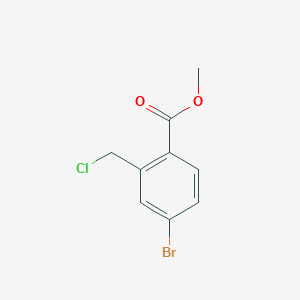

Methyl 4-bromo-2-(chloromethyl)benzoate

Description

Contextual Significance of Benzoate (B1203000) Esters as Synthetic Intermediates

Benzoate esters are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a vast array of compounds. chemicalbook.comorganic-chemistry.org Their prevalence stems from the stability of the ester functional group, which can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols through hydrolysis, amidation, or reduction, respectively. organic-chemistry.org In the pharmaceutical industry, the benzoate motif is a common feature in active pharmaceutical ingredients (APIs), and esterification is a key strategy for creating prodrugs with improved bioavailability and stability. jsynthchem.com The ester group can modulate a molecule's physicochemical properties, influencing its solubility, membrane permeability, and therapeutic efficacy. jsynthchem.com

Role of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds, or haloarenes, are indispensable precursors in synthetic chemistry, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-halogen bond, particularly C-Br and C-I, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Transition metal-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, rely on the oxidative addition of a metal catalyst (typically palladium) into the C-X bond, initiating a catalytic cycle that forges new molecular frameworks. nih.govscispace.com This capability has revolutionized the synthesis of biaryls, conjugated polymers, and complex natural products. Furthermore, benzylic halides, where a halogen is attached to a carbon adjacent to an aromatic ring, are potent electrophiles for nucleophilic substitution reactions, providing a direct method for introducing benzyl (B1604629) groups into a molecule.

Specific Focus on Methyl 4-bromo-2-(chloromethyl)benzoate within Halogenated Arenes

This compound is a trifunctional molecule whose synthetic potential lies in the distinct reactivity of its three key groups. While extensive research on this specific isomer is not widely documented, its structure suggests a high degree of utility as a synthetic intermediate. The molecule features:

An aromatic bromine atom at the C4 position, which is a prime site for metal-catalyzed cross-coupling reactions.

A chloromethyl group at the C2 position, which acts as a reactive benzylic halide, susceptible to SN2 reactions with a variety of nucleophiles.

A methyl ester group at the C1 position, which can be modified post-synthesis.

The strategic placement of these groups allows for potential stepwise and site-selective functionalization. The benzylic chloride is significantly more reactive towards nucleophiles than the aromatic bromide, while the aromatic bromide is the exclusive site for oxidative addition in typical cross-coupling reactions. This orthogonal reactivity makes it a potentially valuable tool for building complex molecules in a controlled manner.

Overview of Research Trajectories for Multifunctional Aromatic Building Blocks

Modern organic synthesis is increasingly focused on efficiency and sustainability, driving demand for complex, polyfunctional building blocks that enable the rapid construction of target molecules. researchgate.net The use of such reagents can significantly shorten synthetic routes, reduce waste, and avoid tedious protection-deprotection steps. researchgate.net A key area of research is the development of methods for site-selective functionalization of molecules containing multiple, similar reactive sites, such as polyhalogenated arenes. escholarship.orgacs.org Strategies involving the careful selection of catalysts, ligands, and reaction conditions are being explored to control which site on a multifunctional molecule reacts. nih.gov Compounds like this compound fit perfectly within this research trajectory, offering a platform for developing and showcasing selective synthetic methodologies.

Chemical Properties and Data

Calculated Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| CAS Number | Not Available |

Properties of Documented Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 pharmaffiliates.comnih.gov | C₉H₈BrClO₂ | 263.52 g/mol nih.gov | Not Available |

| Methyl 4-bromo-2-(bromomethyl)benzoate | 78471-43-9 tcichemicals.com | C₉H₈Br₂O₂ | 307.97 g/mol | 79.0 - 83.0 °C tcichemicals.com |

Detailed Research Findings and Synthetic Potential

The synthetic utility of this compound can be inferred from the extensive research on analogous compounds containing its key functional groups.

Potential Reactivity at the Aromatic Bromine

The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. In molecules with similar structures, this position is routinely used to form new carbon-carbon bonds. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative, a common scaffold in medicinal chemistry and materials science. Similarly, Sonogashira or Heck couplings could introduce alkyne or alkene functionalities, respectively. The electronic properties of the ester and chloromethyl groups would influence the reactivity of the C-Br bond, but it remains the most probable site for such transformations. nih.gov

Potential Reactivity at the Chloromethyl Group

The 2-(chloromethyl) group is a classic benzylic halide, making it a strong electrophile for SN2 reactions. This site would be expected to react readily with a wide range of nucleophiles, including:

Amines: to form secondary or tertiary amines.

Alcohols/Phenols: to form ethers.

Thiols: to form thioethers.

Carboxylates: to form esters.

This reactivity is widely exploited in the synthesis of pharmaceutical intermediates. For example, related compounds like Methyl 4-(bromomethyl)benzoate (B8499459) are used to link the benzoate moiety to other molecules, serving as a key step in the synthesis of drugs such as the anti-cancer agent Imatinib and the anti-hypertensive Eprosartan. sarex.com

Prospects in Site-Selective Synthesis

The presence of two different carbon-halogen bonds (one benzylic, one aromatic) presents an opportunity for highly controlled, site-selective synthesis. The much greater reactivity of the benzylic C-Cl bond in nucleophilic substitutions would allow for its selective functionalization while leaving the C-Br bond intact. Subsequently, the remaining aromatic bromide could be subjected to a metal-catalyzed cross-coupling reaction. This two-step, one-pot or sequential process would allow for the controlled and divergent synthesis of a library of complex, trisubstituted aromatic compounds from a single, versatile starting material. This approach aligns with the goals of modern synthetic chemistry to maximize molecular complexity in an efficient manner. researchgate.netescholarship.org

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

methyl 4-bromo-2-(chloromethyl)benzoate |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,5H2,1H3 |

InChI Key |

LJGIJQVMUXOHBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 2 Chloromethyl Benzoate

Retrosynthetic Analysis of Methyl 4-bromo-2-(chloromethyl)benzoate

A retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The primary disconnections involve the carbon-bromine bond on the aromatic ring and the carbon-chlorine bond of the benzylic chloride.

A logical approach begins by disconnecting the benzylic C-Cl bond. This transformation, a benzylic halogenation, leads back to the precursor Methyl 4-bromo-2-methylbenzoate . This intermediate already possesses the required substitution pattern on the aromatic ring.

An alternative disconnection could involve brominating a pre-existing chloromethylated benzene (B151609) derivative. However, the chloromethyl group is highly reactive and can complicate electrophilic aromatic substitution reactions, making the first pathway generally more favorable.

Approaches to Aromatic Bromination at the C4 Position

The introduction of a bromine atom at the C4 position of a 1,2-disubstituted benzene ring presents a significant regiochemical challenge. The outcome of the electrophilic aromatic bromination is governed by the electronic and steric influences of the substituents already present on the ring.

The synthesis of the key intermediate, Methyl 4-bromo-2-methylbenzoate, typically starts from 4-bromo-2-methylbenzoic acid, which is then esterified. This indicates that the crucial bromination step is performed on 2-methylbenzoic acid. In this molecule, the methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The activating effect of the methyl group generally dominates, directing incoming electrophiles to its ortho (C3, C6) and para (C5) positions. The carboxylic acid group directs to the C3 and C5 positions. Therefore, positions C3 and C5 are electronically favored for substitution.

Achieving bromination at the C4 position, which is not electronically favored by either group, requires specific strategies that can override these directing effects. This may involve the use of particular catalysts or reaction conditions that exploit subtle differences in steric accessibility or alternative reaction mechanisms. For instance, the use of zeolites as catalysts in aromatic bromination has been shown to enhance para-selectivity, sometimes leading to substitution patterns not predicted by simple directing group rules.

The substituents at the C1 (methoxycarbonyl or carboxyl) and C2 (methyl) positions exert a profound influence on the regioselectivity of bromination. Both steric and electronic effects are at play.

Electronic Effects : A π-donor substituent, like a methyl group, stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions, thus directing substitution to these sites. Conversely, a π-acceptor substituent, like a carboxyl or ester group, deactivates the ring and directs incoming electrophiles to the meta position. In the case of 2-methylbenzoic acid, the powerful activating effect of the methyl group strongly favors substitution at C3, C5, and C6.

Steric Effects : The physical bulk of the substituents can hinder the approach of the electrophile to adjacent positions. The ortho-substituents at C1 and C2 will sterically encumber the C3 and C6 positions. This steric hindrance can disfavor substitution at the electronically preferred ortho positions and increase the proportion of the product substituted at the less hindered C4 and C5 positions. While the C5 position is electronically favored (para to the methyl group), the successful synthesis of the C4-bromo isomer implies that a combination of steric factors and specific reaction conditions can be manipulated to achieve the desired regioselectivity.

Introduction of the Chloromethyl Group at the C2 Position

Once the correctly brominated aromatic scaffold, Methyl 4-bromo-2-methylbenzoate, is obtained, the final step is the introduction of the chloromethyl group at the C2 position. This is typically achieved by functionalizing the existing methyl group.

Direct chloromethylation, such as the Blanc reaction, involves treating an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This method introduces a chloromethyl group directly onto the ring via an electrophilic aromatic substitution mechanism.

However, this approach is not suitable for the synthesis of this compound. The methoxycarbonyl group on the starting material (e.g., Methyl 4-bromobenzoate) is a deactivating, meta-directing group. Therefore, direct chloromethylation would yield the 3-(chloromethyl) or 5-(chloromethyl) isomers, not the desired 2-(chloromethyl) product. Highly activated aromatic compounds are better substrates for this reaction, while deactivated rings give poor results or incorrect isomers.

The most effective and widely used method for introducing the chloromethyl group at the C2 position is through the free-radical halogenation of the corresponding methyl-substituted precursor, Methyl 4-bromo-2-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.

This transformation can be accomplished using various chlorinating agents and radical initiators. Common reagents include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often used with initiators like azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), or under UV irradiation to generate the necessary radicals. An analogous reaction for benzylic bromination using N-Bromosuccinimide (NBS) and BPO is well-documented for producing the corresponding bromomethyl compound in high yield. The choice of reagent and reaction conditions, particularly temperature, is critical to prevent competing reactions such as chlorination on the aromatic ring.

| Reagent System | Initiator/Condition | Substrate | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Methyl 4-bromo-2-methylbenzoate | Methyl 4-bromo-2-(bromomethyl)benzoate | 97% | |

| Chlorine Gas (Cl₂) | UV Light / AIBN / BPO | Methyl 2-methylbenzoate | Methyl 2-(chloromethyl)benzoate | 65-67% | |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN | Benzyl (B1604629) 2,6-dimethylbenzoate | Benzyl 2-(chloromethyl)-6-methylbenzoate | 73% | |

| Chlorine Gas (Cl₂) | UV Light | Methyl p-methylbenzoate | Methyl p-chloromethylbenzoate | Not specified |

Control of Selectivity in Chloromethylation Reactions

The synthesis of this compound involves the introduction of a chloromethyl (-CH₂Cl) group. This is typically achieved not through electrophilic aromatic substitution (a Blanc-type chloromethylation on the ring) but through the free-radical halogenation of a pre-existing methyl group at the 2-position. The precursor for this step is typically Methyl 4-bromo-2-methylbenzoate.

Control of selectivity is paramount in this transformation to ensure that chlorination occurs exclusively at the benzylic position of the methyl group (side-chain) rather than on the aromatic ring, and to prevent over-halogenation (dichlorination or trichlorination).

Key factors influencing selectivity include:

Initiator: Free-radical reactions require an initiator to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). These initiators decompose upon heating or UV irradiation to form radicals, which then abstract a hydrogen atom from the methyl group.

Chlorinating Agent: The choice of chlorinating agent is crucial. While elemental chlorine (Cl₂) can be used, it is highly reactive and can lead to multiple substitutions and ring chlorination. More selective reagents are often preferred. N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are common agents for benzylic chlorination, offering better control over the reaction.

Reaction Conditions: The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene, under reflux conditions to facilitate the chain reaction. The concentration of the chlorinating agent is carefully controlled, often using a 1:1 molar ratio relative to the substrate to favor mono-chlorination.

The high reactivity of the benzylic protons on the methyl group, due to the stability of the resulting benzyl radical, inherently favors side-chain halogenation over reaction with the aromatic ring under free-radical conditions.

Table 1: Comparison of Reagents for Selective Side-Chain Chlorination

| Chlorinating Agent | Initiator | Typical Conditions | Selectivity Profile |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | AIBN or BPO | Reflux in CCl₄ or Benzene | Good for mono-chlorination; minimizes ring substitution. |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN or BPO | Reflux in CCl₄ or neat | Can be very effective; reaction must be monitored to prevent dichlorination. |

Esterification Techniques for Benzoic Acid Precursors

The methyl ester functional group in the target molecule is introduced via the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-methylbenzoic acid.

Conventional Esterification Methods (e.g., Fischer Esterification)

Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org In the synthesis of Methyl 4-bromo-2-methylbenzoate, 4-bromo-2-methylbenzoic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid, H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. byjus.com

Nucleophilic attack by the oxygen atom of methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgbyjus.com

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). byjus.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final methyl ester product. byjus.com

Because the reaction is reversible, strategies are employed to drive the equilibrium toward the product side. This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water as it is formed. libretexts.orgtcu.edu

Table 2: Typical Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Outcome |

|---|

A specific example involves dissolving 4-bromo-2-methylbenzoic acid in methanol and catalyzing the reaction with sulfuric acid to generate the methyl ester intermediate. google.com

Advanced Esterification Protocols for Substituted Benzoic Acids

While Fischer esterification is robust, certain substituted benzoic acids, particularly those that are sterically hindered or sensitive to strong acidic conditions, may require alternative methods. Advanced protocols offer milder conditions and can be more efficient for challenging substrates.

N-Bromosuccinimide (NBS) Catalysis: NBS has been shown to be an efficient, metal-free catalyst for the direct esterification of various aryl carboxylic acids under neat conditions. nih.gov This method is tolerant of both air and moisture and allows for a simple synthetic procedure. nih.gov

Coupling Reagents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate esterification under mild conditions. This approach is particularly useful for sterically hindered alcohols and acids. rug.nlresearchgate.net

Metal-Based Catalysts: Lewis acids such as salts of hafnium(IV), zirconium(IV), bismuth(III), or tin(II) can catalyze the direct condensation of carboxylic acids and alcohols, often at elevated temperatures but without the need for strong protic acids. organic-chemistry.orgrug.nlgoogle.com These catalysts are often effective for a wide range of substrates, including those with bulky groups. rug.nlijstr.org

Table 3: Comparison of Advanced Esterification Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| NBS Catalysis | N-Bromosuccinimide (NBS) | Metal-free, mild conditions, simple procedure. nih.gov | May not be suitable for all substrates. |

| Carbodiimide Coupling | EDC, DMAP | Very mild, high yields, good for hindered substrates. rug.nl | Higher cost of reagents, stoichiometric byproducts. |

Chemo- and Regioselective Synthesis Strategies

The construction of a polysubstituted arene like this compound requires a synthetic strategy that precisely controls the placement and type of functional groups, an endeavor known as chemo- and regioselective synthesis. rsc.orgrsc.org

Sequential Functionalization Approaches

The most logical and commonly employed strategy for synthesizing this compound is a sequential approach, where functional groups are introduced in a stepwise manner. This allows for the directing effects of existing substituents to be leveraged and protects sensitive groups from incompatible reagents.

A plausible and efficient sequence is as follows:

Esterification of 4-bromo-2-methylbenzoic acid: This is the initial step, converting the carboxylic acid to its methyl ester. This protects the acidic proton and makes the molecule more suitable for subsequent free-radical reactions. The reagents and conditions are as described in the Fischer esterification section (2.4.1).

Regioselectivity: The reaction occurs only at the carboxylic acid group, with no modification to the ring or the methyl group.

Side-Chain Chlorination of Methyl 4-bromo-2-methylbenzoate: The methyl ester from the previous step is then subjected to free-radical chlorination. As detailed in section 2.3.3, using a controlled amount of a reagent like N-chlorosuccinimide (NCS) with a radical initiator (AIBN) selectively chlorinates the benzylic methyl group.

Chemoselectivity: The reaction is highly chemoselective for the C-H bonds of the methyl group over the aromatic C-H bonds or the ester group, due to the stability of the intermediate benzyl radical.

This sequential approach ensures high yields of the desired isomer by performing the reactions in an order that prevents unwanted side reactions and maximizes selectivity at each step.

One-Pot Synthetic Sequences

A one-pot synthesis involves conducting multiple reaction steps in the same vessel without isolating the intermediate compounds. This approach can significantly improve efficiency by reducing reaction time, minimizing solvent waste, and simplifying purification processes.

Challenges for a One-Pot Approach:

Reagent Compatibility: The primary challenge is the compatibility of the reagents and conditions for both steps. The strong acid catalyst used for Fischer esterification could potentially react with the radical initiator or the chlorinating agent used in the second step.

Condition Optimization: Esterification is often performed at reflux in methanol, while free-radical chlorination typically uses a non-polar solvent like CCl₄. Finding a solvent system and temperature profile that accommodates both transformations effectively would be difficult.

Selectivity Control: Introducing all reagents at once could lead to a loss of selectivity and the formation of multiple byproducts.

A more feasible "one-pot" variant might involve performing the esterification first, then neutralizing the acid catalyst or removing it, followed by the addition of the chlorination reagents to the same reaction vessel without isolating the intermediate ester. This would still streamline the process compared to a fully sequential synthesis with purification of the intermediate.

Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2 Chloromethyl Benzoate

Reactivity of the Chloromethyl Moiety

The primary site of reactivity in Methyl 4-bromo-2-(chloromethyl)benzoate is the benzylic carbon of the chloromethyl group. This position is susceptible to a range of reactions, including nucleophilic substitutions, radical processes, and potential rearrangements. The stability of the benzylic carbocation or radical intermediate, influenced by resonance with the aromatic ring, plays a crucial role in dictating the feasible reaction pathways.

Nucleophilic Substitution Reactions (SN1/SN2)

The chloromethyl group of this compound readily undergoes nucleophilic substitution reactions. The mechanism of these substitutions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene (B151609) ring. The presence of both an electron-withdrawing bromine atom and a methoxycarbonyl group can impact the stability of a potential carbocation intermediate, thereby influencing the mechanistic preference.

The reaction of this compound with various nucleophiles leads to the formation of a diverse array of derivatives. Alkoxides, amines, and thiolates can effectively displace the chloride ion to form the corresponding ethers, amines, and thioethers. These reactions are fundamental in the synthesis of more complex molecules.

For instance, in the synthesis of novel phthalazinone derivatives, this compound is reacted with hydrazine (B178648) hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the benzylic carbon, followed by cyclization to yield the final product.

Table 1: Synthesis of Phthalazinone Derivative

| Reactant | Nucleophile | Product |

|---|

Similarly, the synthesis of isoindolinone derivatives often utilizes this compound as a key starting material. The reaction with primary amines or ammonia (B1221849) leads to the formation of a carbon-nitrogen bond at the benzylic position, which is a critical step in the construction of the isoindolinone core.

The displacement of the benzylic chloride can also be achieved using cyanide and azide (B81097) nucleophiles, providing access to important synthetic intermediates. Cyanation, typically carried out with sodium or potassium cyanide, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of the closely related methyl 2-(chloromethyl)benzoate with potassium cyanide suggests that the benzylic carbon is significantly more electrophilic than the ester carbonyl carbon, favoring an SN2 pathway for the substitution.

Azidation, using reagents like sodium azide, introduces the azido (B1232118) group, a versatile functional group that can participate in cycloaddition reactions or be reduced to a primary amine.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group |

|---|---|

| RO⁻ | Ether |

| RNH₂ | Amine |

| RS⁻ | Thioether |

| CN⁻ | Nitrile |

The electrophilic benzylic carbon of this compound is also a target for carbon-based nucleophiles such as stabilized carbanions and enolates. For example, reactions with malonic esters or β-ketoesters in the presence of a base can lead to the formation of new carbon-carbon bonds. This type of alkylation is a powerful tool for extending the carbon skeleton and constructing more elaborate molecular architectures.

Radical Reactions Involving the Benzylic Chloride

The benzylic C-H bonds of the precursor to this compound, methyl 4-bromo-2-methylbenzoate, are susceptible to radical halogenation to form the chloromethyl group. Once formed, the benzylic C-Cl bond can also participate in radical reactions. The stability of the resulting benzylic radical is a key driving force for these processes. The resonance delocalization of the unpaired electron into the aromatic ring makes the formation of a benzylic radical more favorable than at a non-benzylic position. While specific studies on radical reactions of this compound are not extensively documented, the general principles of benzylic halide reactivity suggest that it could undergo reactions such as radical-initiated coupling or reduction.

Rearrangement Pathways

Benzyl-type halides can, under certain conditions, undergo rearrangement reactions. One such possibility is the Sommelet-Hauser rearrangement, which typically involves a benzylic quaternary ammonium (B1175870) salt. If this compound were to react with a tertiary amine to form a quaternary ammonium salt, this salt could potentially undergo a libretexts.orgyoutube.com-sigmatropic rearrangement in the presence of a strong base. This would result in the migration of one of the amine's alkyl groups to the ortho position of the benzene ring. However, specific examples of this rearrangement with this compound are not readily found in the literature. Other carbocation-mediated rearrangements are also a theoretical possibility, particularly if reaction conditions favor an SN1 mechanism, but these are generally less common for primary benzylic halides unless a more stable carbocation can be formed.

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety in this compound is a key functional group that dictates a significant portion of the compound's reactivity. This C(sp²)–Br bond is a versatile handle for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic nature of the benzene ring, which is substituted with both an electron-withdrawing methyl ester group and a reactive chloromethyl group. The primary avenues for transforming the aryl bromide are through palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and reductive debromination. These reactions allow for the selective modification of the aromatic core, making the compound a valuable intermediate in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For substrates like this compound, these reactions offer a chemoselective pathway to functionalize the aryl bromide position without disturbing the chloromethyl or methyl ester groups, given the appropriate choice of catalyst and reaction conditions. researchgate.netnih.gov The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki, etc.) or migratory insertion (for Heck, etc.), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govnih.gov This reaction is known for its mild conditions and high tolerance for various functional groups. nih.gov In the context of this compound, the Suzuki-Miyaura reaction allows for the selective coupling at the C-Br bond. Studies on similar substrates, such as o-, m-, and p-chloromethyl bromobenzenes, have demonstrated that high selectivity for the C(sp²)-Br bond can be achieved. nih.gov The choice of palladium source, ligand, and base is critical to ensure the reaction proceeds efficiently while preserving the chloromethyl group. nih.gov For instance, using a catalyst system like palladium(II) acetate (B1210297) with a bulky phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃) in the presence of a base like cesium carbonate can effectively promote the desired transformation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-bromo-2-(chloromethyl)benzene | p-tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 95 | nih.gov |

| 2 | 1-bromo-4-(chloromethyl)benzene | phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 98 | nih.gov |

| 3 | 1-bromo-4-(chloromethyl)benzene | 4-methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 96 | nih.gov |

This table presents data for structurally similar compounds to illustrate the typical conditions and outcomes for the Suzuki-Miyaura coupling of the aryl bromide moiety.

The Heck reaction and the Sonogashira reaction are additional palladium-catalyzed methods for C-C bond formation. The Mizoroki-Heck reaction is a powerful method for creating aryl-substituted alkenes by coupling aryl halides with alkenes. researchgate.net This reaction can be applied to substrates like this compound to introduce an alkenyl group at the 4-position. Mechanistic studies suggest the reaction may involve radical intermediates, particularly with alkyl halides. beilstein-journals.org

The Sonogashira coupling reaction is a highly efficient method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne. researchgate.net This reaction is invaluable for synthesizing alkynylarenes. mdpi.com Traditionally, the Sonogashira reaction uses a palladium catalyst along with a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). mdpi.comorganic-chemistry.org For a substrate like this compound, the Sonogashira coupling would introduce an alkyne functionality, a versatile group for further synthetic manipulations. The reaction's success can be sensitive to factors such as the purity of the catalyst and the maintenance of an inert atmosphere. researchgate.net

Table 2: Examples of Heck and Sonogashira Coupling Reactions

| Reaction | Aryl Halide | Coupling Partner | Catalyst | Conditions | Product Type | Ref |

| Heck | 4-Iodoanisole | Styrene | PdCl₂(PPh₃)₂ | NMP, Et₃N, 100 °C | Substituted alkene | mdpi.com |

| Sonogashira | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N, Water, 70 °C | Alkynylarene | mdpi.com |

| Sonogashira | Aryl Chloride | Phenylacetylene | Pd-132 | Toluene, TMEDA, 100 °C | Alkynylarene | organic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has become a vital tool for constructing aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's broad applicability, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org For this compound, this reaction would enable the introduction of primary or secondary amines at the 4-position, offering a direct route to substituted aniline (B41778) derivatives.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Type | Ref |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Arylamine | wikipedia.org |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | N,N-Dialkylarylamine | wikipedia.org |

| 6-Bromo-2-chloroquinoline | Cyclic Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | N-Heterocyclic Arylamine | researchgate.net |

This table illustrates typical catalyst systems and conditions used in Buchwald-Hartwig amination reactions.

Magnesium or Lithium Halogen Exchange Reactions

Metal-halogen exchange is a powerful, non-catalytic method for converting aryl halides into highly reactive organometallic reagents. This transformation typically involves reacting the aryl halide with an organolithium or Grignard reagent.

Lithium-Halogen Exchange: This reaction is typically very fast and kinetically controlled, with reactivity following the trend I > Br > Cl. wikipedia.orgharvard.edu Treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) would be expected to rapidly exchange the bromine atom for lithium. wikipedia.org However, the high reactivity of the resulting aryllithium species presents a significant challenge. It could potentially react intramolecularly with the adjacent methyl ester or intermolecularly with the chloromethyl group of another molecule. These reactions are often performed at very low temperatures (e.g., -78 °C or lower) to minimize side reactions. harvard.edu The mechanism is thought to proceed through an "ate-complex" intermediate. princeton.edu

Magnesium-Halogen Exchange: The preparation of Grignard reagents via magnesium-halogen exchange has become a widely used method, especially for preparing highly functionalized organomagnesium compounds. harvard.edu Reagents like isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (as i-PrMgCl·LiCl), can facilitate the Br/Mg exchange on aryl bromides under mild conditions. clockss.org This method generally shows better functional group tolerance than lithium-halogen exchange. harvard.educlockss.org For this compound, a Br/Mg exchange could potentially be achieved more chemoselectively, as Grignard reagents are generally less reactive towards esters and alkyl chlorides than their organolithium counterparts, especially at low temperatures. The presence of a chelating group ortho to the halogen can accelerate the exchange rate. harvard.edu

Table 4: Conditions for Metal-Halogen Exchange Reactions

| Exchange Type | Substrate Type | Reagent | Solvent | Temp (°C) | Product | Ref |

| Li-Br Exchange | Aryl Bromide | n-BuLi | Et₂O | -80 | Aryllithium | harvard.edu |

| Mg-Br Exchange | Aryl Bromide | i-PrMgCl | THF | -15 to 25 | Arylmagnesium Halide | harvard.edu |

| Mg-Br Exchange | Functionalized Aryl Bromide | i-PrMgCl·LiCl | THF | -10 | Functionalized Grignard | clockss.org |

This table shows general conditions for metal-halogen exchange, highlighting the different reagents and temperatures typically employed.

Reductive Debromination

Reductive debromination refers to the replacement of a bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, dissolution of metal reduction, or hydride transfer. For aryl bromides, metal-mediated reductions are common. For example, treatment with an excess of a Grignard reagent followed by hydrolysis can lead to debromination. acs.org In some biological systems, reductive dehalogenation is a known metabolic pathway. For instance, the bacterium Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov While not a direct debromination, this illustrates the principle of reductive dehalogenation. In a synthetic context, reagents like highly reactive calcium, generated from the reduction of calcium halides, can react with aryl halides, and subsequent quenching with a proton source like water results in the hydrodehalogenated product. acs.org This process effectively removes the bromo-substituent from the aromatic ring of a molecule like this compound, yielding methyl 2-(chloromethyl)benzoate.

Reactivity of the Methyl Ester Group

The methyl ester functional group in this compound is a key site for several important chemical transformations, including hydrolysis, reduction, and transesterification.

Hydrolysis of the methyl ester leads to the formation of the corresponding carboxylic acid, 4-bromo-2-(chloromethyl)benzoic acid. This reaction can be carried out under either acidic or basic conditions, with distinct mechanisms for each.

Basic Hydrolysis: Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. chemspider.com This process, typically following a bimolecular acyl-oxygen cleavage (BAc2) mechanism, involves the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. stackexchange.com A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide or another base molecule drives the reaction to completion. stackexchange.com An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product. chemspider.com

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process. chemicalbook.com The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

| Condition | Reagents | Typical Mechanism | Product |

| Basic | NaOH(aq) / Heat | BAc2 Nucleophilic Acyl Substitution | 4-bromo-2-(chloromethyl)benzoate salt |

| Acidic | H₂O, H⁺ (e.g., HCl) / Heat | Acid-Catalyzed Nucleophilic Acyl Substitution | 4-bromo-2-(chloromethyl)benzoic acid |

The methyl ester group can be reduced to a primary alcohol, yielding [4-bromo-2-(chloromethyl)phenyl]methanol. This transformation requires the use of strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. doubtnut.com

Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly employed for this purpose. doubtnut.comechemi.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon. This is followed by the elimination of the methoxide group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. rsc.org

| Reducing Agent | Typical Solvent | Reaction Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Effective reduction to [4-bromo-2-(chloromethyl)phenyl]methanol. rsc.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM), Toluene | Effective reduction to [4-bromo-2-(chloromethyl)phenyl]methanol. echemi.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Generally not reactive enough to reduce the ester group. doubtnut.com |

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst.

In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original methanol molecule is eliminated, yielding the new ester (e.g., Ethyl 4-bromo-2-(chloromethyl)benzoate) and regenerating the acid catalyst. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the methanol by-product to drive the reaction toward the desired product.

Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzene ring of this compound is substituted with three different groups, each influencing the rate and position of incoming electrophiles in substitution reactions.

The position of a new substituent on the aromatic ring is determined by the cumulative directive effects of the groups already present. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Methyl Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of electrophilic substitution. libretexts.org The electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. youtube.com

Bromo Group (-Br): Halogens are a unique class of substituents. The bromo group is deactivating due to its strong electron-withdrawing inductive effect. However, it is an ortho-, para--director because it can donate electron density to the ring through resonance, which helps stabilize the carbocation intermediates formed during ortho and para attack. youtube.com

Position C-3: Ortho to the chloromethyl group, meta to the bromo group, and meta to the ester group.

Position C-5: Para to the chloromethyl group, meta to the bromo group, and ortho to the ester group.

Position C-6: Ortho to the bromo group and para to the ester group.

Given that the ester is a strong deactivating group, positions ortho and para to it (C-5 and C-6) are strongly disfavored. The bromo and chloromethyl groups, while deactivating, direct ortho/para. The most likely position for electrophilic attack is C-3, which is meta to the strongly deactivating ester group and ortho to the ortho,para-directing chloromethyl group.

| Substituent | Position | Electronic Effect | Directive Influence |

| -COOCH₃ | C-1 | Deactivating (Resonance & Inductive Withdrawal) | Meta (to C-3, C-5) |

| -CH₂Cl | C-2 | Weakly Deactivating (Inductive Withdrawal) | Ortho, Para (to C-3, C-6) |

| -Br | C-4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C-3, C-5) |

Halogenation: The introduction of another halogen, such as bromine, onto the aromatic ring would require a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org Based on the directive effects discussed, the incoming bromine electrophile would preferentially substitute at the C-3 position. This position is ortho to the chloromethyl group, meta to the bromo group, and meta to the strongly deactivating ester group, making it the most electronically favorable site.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. ma.edulibretexts.org For this compound, the nitronium ion would attack the aromatic ring. Consistent with the analysis above, the nitro group would be directed primarily to the C-3 position, yielding Methyl 3-nitro-4-bromo-2-(chloromethyl)benzoate. The reaction is exothermic and often requires cooling to control the reaction rate and prevent unwanted byproducts. youtube.comyoutube.com

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | Br⁺ | Methyl 3,4-dibromo-2-(chloromethyl)benzoate |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Methyl 3-nitro-4-bromo-2-(chloromethyl)benzoate |

Mechanistic Studies of Key Transformation Pathways

The reactivity of this compound is primarily centered around two functional groups: the chloromethyl group at the 2-position and the methyl ester at the 1-position. The presence of the bromine atom at the 4-position and the spatial relationship of the functional groups influence the mechanistic pathways of its transformations. Detailed mechanistic studies often involve a combination of kinetic experiments, product analysis, and computational modeling to elucidate the precise nature of these reaction pathways.

One of the most significant transformations of this compound involves the nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reaction is highly susceptible to the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene ring. The bromo and the ester groups, being electron-withdrawing, play a crucial role in dictating the mechanism.

The substitution can proceed through either an S_N_1 (unimolecular nucleophilic substitution) or an S_N_2 (bimolecular nucleophilic substitution) mechanism. The S_N_1 pathway would involve the formation of a benzylic carbocation intermediate, which is stabilized by resonance with the benzene ring. However, the presence of electron-withdrawing groups, such as the bromo and ester functionalities, destabilizes this carbocation, making the S_N_1 pathway less favorable. quora.com Conversely, these electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to a direct attack by a nucleophile in an S_N_2 mechanism. stackexchange.comlibretexts.org Therefore, for most nucleophilic substitution reactions, this compound is expected to follow an S_N_2 pathway. libretexts.org

The general mechanism for an S_N_2 reaction of this compound with a generic nucleophile (Nu⁻) can be depicted as follows:

Figure 1: Proposed S_N_2 Mechanism for Nucleophilic Substitution

Kinetic studies on analogous substituted benzyl (B1604629) chlorides have shown that the reaction rates are typically second-order, depending on the concentration of both the benzyl chloride and the nucleophile, which is characteristic of an S_N_2 mechanism. libretexts.orgacs.org The table below summarizes the expected kinetic data for such a reaction.

| Parameter | Expected Value/Observation | Rationale |

| Rate Law | Rate = k[Substrate][Nucleophile] | Bimolecular reaction, consistent with S_N_2 mechanism. libretexts.org |

| Stereochemistry | Inversion of configuration (if chiral) | Backside attack of the nucleophile. libretexts.org |

| Solvent Effect | Polar aprotic solvents favor the reaction | Solvates the cation but not the nucleophile, increasing its reactivity. |

| Substituent Effect | Electron-withdrawing groups increase the rate | Enhances the electrophilicity of the benzylic carbon. acs.org |

Another key transformation is the hydrolysis of the methyl ester group. This reaction can be catalyzed by either acid or base. Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, often referred to as saponification. masterorganicchemistry.com The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing bromo and chloromethyl groups is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate. brainly.comresearchgate.net

The mechanism for the base-catalyzed hydrolysis (saponification) involves the formation of a tetrahedral intermediate:

Figure 2: Proposed Mechanism for Base-Catalyzed Hydrolysis (Saponification)

The rate of this hydrolysis is dependent on the concentration of both the ester and the hydroxide ion.

| Reaction Step | Description |

| Step 1 | Nucleophilic attack of the hydroxide ion on the carbonyl carbon. |

| Step 2 | Formation of a tetrahedral intermediate. |

| Step 3 | Elimination of the methoxide leaving group. |

| Step 4 | Acid-base reaction between the carboxylic acid and methoxide. |

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

Furthermore, the chloromethyl group can potentially undergo free-radical reactions under specific conditions, such as in the presence of a radical initiator and light. For instance, a free-radical bromination could potentially replace the chlorine with bromine, although this is less common than nucleophilic substitutions. The mechanism would involve initiation, propagation, and termination steps, similar to the free-radical bromination of toluene derivatives. byjus.comyoutube.comucr.edu

Derivatization and Functional Group Interconversions of Methyl 4 Bromo 2 Chloromethyl Benzoate

Selective Modification of the Chloromethyl Group

The chloromethyl group at the 2-position is a reactive benzylic halide, making it an excellent electrophilic site for nucleophilic substitution (SN2) reactions. This reactivity allows for its selective conversion into various other functional groups without affecting the less reactive aryl bromide or the methyl ester.

Conversion to Aldehydes and Carboxylic Acids

The transformation of the chloromethyl group into an aldehyde or a carboxylic acid introduces a valuable carbonyl functionality, significantly expanding the synthetic utility of the scaffold.

Aldehyde Synthesis: The conversion of benzylic halides to aldehydes can be accomplished through several methods. The Sommelet reaction, involving the reaction of the benzyl (B1604629) chloride with hexamethylenetetramine followed by hydrolysis, is a classic approach. Another common method is the Kornblum oxidation, where the benzyl chloride is first treated with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which then yields the aldehyde upon treatment with a hindered base like triethylamine.

Carboxylic Acid Synthesis: Direct oxidation of the chloromethyl group to a carboxylic acid can be achieved using various oxidizing agents. A direct and environmentally favorable method involves the oxidation of benzyl chlorides using hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer catalyst. organic-chemistry.org This process typically proceeds under neutral conditions and offers a green alternative to traditional heavy-metal oxidants. The resulting product would be 4-bromo-2-(methoxycarbonyl)benzoic acid.

Preparation of Phosphonium (B103445) Salts for Wittig Reactions

The reaction of Methyl 4-bromo-2-(chloromethyl)benzoate with triphenylphosphine (B44618) provides a straightforward route to the corresponding benzyltriphenylphosphonium (B107652) salt. masterorganicchemistry.comlumenlearning.com This reaction is a standard SN2 displacement of the chloride by the nucleophilic phosphine (B1218219). libretexts.org These phosphonium salts are crucial precursors for the Wittig reaction, a powerful method for alkene synthesis. organic-chemistry.org

The general procedure involves heating the chloromethyl compound with an equimolar amount of triphenylphosphine in a suitable solvent, such as toluene (B28343) or acetonitrile. prepchem.comrsc.org The resulting phosphonium salt precipitates from the solution and can be isolated by filtration.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| This compound | Triphenylphosphine | Toluene | Reflux | (4-Bromo-2-(methoxycarbonyl)benzyl)triphenylphosphonium chloride |

| Methyl 4-(bromomethyl)benzoate (B8499459) | Triphenylphosphine | Toluene | 80 °C, 5h | (4-(Methoxycarbonyl)benzyl)triphenylphosphonium bromide prepchem.com |

| Substituted Benzyl Halide | Triphenylphosphine | THF | Microwave, 60 °C, 30 min | Substituted Benzyltriphenylphosphonium Halide biomedres.us |

Once formed, the phosphonium salt can be deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to generate a phosphorus ylide. This ylide is a potent nucleophile that reacts with aldehydes or ketones to form an alkene, with the concomitant formation of the highly stable triphenylphosphine oxide as a driving force for the reaction. masterorganicchemistry.comlibretexts.org This allows for the introduction of a carbon-carbon double bond at the 2-position of the benzoate (B1203000) ring.

Formation of Nitriles and Amides

Nitrile Synthesis: The chloromethyl group can be readily converted to a cyanomethyl group via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. This SN2 reaction typically proceeds in a polar aprotic solvent like DMSO or DMF to yield Methyl 4-bromo-2-(cyanomethyl)benzoate. The introduction of the nitrile functionality opens up further synthetic possibilities, as it can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amide Synthesis: The formation of amides can be achieved through a two-step process. First, the chloromethyl group is displaced by an amine (ammonia, primary, or secondary amines) to form the corresponding aminomethyl derivative. google.com For example, reaction with ammonia (B1221849) would yield Methyl 4-bromo-2-(aminomethyl)benzoate. This amine can then be acylated with an acid chloride or anhydride (B1165640) to form the desired amide. A more direct approach involves reacting the chloromethyl compound with the sodium salt of an amide.

Selective Modification of the Aryl Bromide

The aryl bromide at the 4-position is less reactive than the chloromethyl group but can be selectively functionalized using transition metal-catalyzed reactions. These transformations leave the chloromethyl and ester functionalities intact, demonstrating the orthogonality of the reactive sites.

Introduction of Carbonyl and Carboxyl Functionalities

Carbonylation: The aryl bromide can be converted into a carbonyl-containing group through palladium-catalyzed carbonylation reactions. organic-chemistry.org By using carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, various functionalities can be introduced. For instance, reaction with an alcohol (e.g., methanol) would yield a diester, while reaction with an amine would produce an amide. Carbonylative Suzuki-Miyaura couplings can also be employed to introduce aroyl groups by reacting the aryl bromide with an arylboronic acid under a carbon monoxide atmosphere. rsc.org

Carboxylation: Direct conversion of the aryl bromide to a carboxylic acid can be achieved through carboxylation reactions. This can be accomplished by first performing a halogen-metal exchange to form an organolithium or Grignard reagent, followed by quenching with carbon dioxide. Alternatively, modern palladium-catalyzed methods allow for the direct carboxylation of aryl bromides using CO₂ as the carboxylating agent in the presence of a reducing agent. google.com

| Starting Material | Reagents | Product | Reaction Type |

| Aryl Bromide | CO, Pd(OAc)₂, Ir photocatalyst, CO₂ (1 atm) | Aryl Carboxylic Acid | Photoredox-Palladium Catalyzed Carboxylation organic-chemistry.org |

| Aryl Bromide | CO₂, Zn(CH₂CH₃)₂, Pd(OAc)₂, Ligand | Aryl Carboxylic Acid | Palladium-Catalyzed Carboxylation google.com |

| 2-Bromoiodobenzene | Aryl Boronic Acid, COgen, Pd(dba)₂, TTBP·HBF₄, DIPEA | 2-Aroylbenzoate derivative | Carbonylative Suzuki-Miyaura Coupling rsc.org |

Synthesis of Halogen-Exchanged Derivatives

The bromine atom on the aromatic ring can be exchanged for another halogen, most commonly iodine or fluorine, through a transition-metal-catalyzed process known as the aromatic Finkelstein reaction. nih.govwikipedia.org

Bromo-Iodo Exchange: The conversion of the aryl bromide to an aryl iodide is typically achieved using a copper(I) catalyst, such as CuI, in the presence of sodium iodide and a diamine ligand. researchgate.net Nickel complexes have also been shown to effectively catalyze this transformation. nih.govwikipedia.org The resulting aryl iodide is often more reactive in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) than the starting bromide.

Bromo-Fluoro Exchange: The introduction of fluorine can be accomplished using palladium catalysis with a fluoride (B91410) source like silver fluoride. nih.govfrontiersin.org These reactions often require specific ligands and higher temperatures to proceed efficiently.

These halogen-exchange reactions provide access to derivatives with altered reactivity and electronic properties, further enhancing the synthetic potential of the this compound scaffold.

Transformations Involving the Ester Group

The ester functional group in this compound is a versatile site for a variety of chemical transformations. Its reactivity allows for its conversion into other important functional groups such as carboxylic acids, amides, and tertiary alcohols, thereby serving as a key handle in the synthesis of more complex molecules.

Preparation of Corresponding Carboxylic Acids and Amides

The conversion of the methyl ester to a carboxylic acid is typically achieved through saponification. This reaction involves the hydrolysis of the ester under basic conditions, followed by acidification. For instance, treatment of the methyl ester with a base like sodium hydroxide (B78521) in an aqueous alcohol mixture, followed by the addition of a strong acid, yields 4-bromo-2-(chloromethyl)benzoic acid.

The synthesis of amides from this compound can be approached via two main pathways. The first is a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a primary or secondary amine using a coupling agent. A variety of coupling agents can be employed for this transformation. nih.gov A more direct route involves the direct conversion of the ester to an amide. Recent methodologies have shown that alkali metal amidoboranes can react efficiently with methyl esters to form primary and secondary amides under mild conditions. nih.govresearchgate.net For example, reacting a methyl benzoate derivative with sodium amidoborane (NaAB) or its N-methylated counterpart (NaMeAB) in a solvent like THF can produce the corresponding amide in high yield, often within minutes at room temperature. nih.govresearchgate.net This method is tolerant of various functional groups, and substrates with substituents on the benzene (B151609) ring, including halogens, generally provide good yields. nih.gov

Table 1: Examples of Amide Synthesis from Methyl Benzoate Derivatives

| Starting Ester | Amine Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl benzoate | NaAB | Benzamide | 91% | nih.gov |

| Methyl p-methylbenzoate | NaAB | p-Methylbenzamide | 96% | nih.gov |

| Methyl 4-bromo-3-methylbenzoate | NaMeAB | N-Methyl-4-bromo-3-methylbenzamide | 90% | nih.gov |

| 4-Bromo-benzoic acid | Benzylamine | N-Benzyl-4-bromobenzamide | 69% | nih.gov |

Synthesis of Tertiary Alcohols via Grignard Reagents

The reaction of the ester group with Grignard reagents provides an effective method for the synthesis of tertiary alcohols and the formation of new carbon-carbon bonds. mnstate.edu The mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. udel.edu This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) group to form a ketone. udel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. udel.edu A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. udel.edu

When applying this reaction to this compound, careful consideration of chemoselectivity is required. Grignard reagents are highly reactive and could potentially react with the chloromethyl group (via substitution) or the carbon-bromine bond (via metal-halogen exchange). To favor the reaction at the ester site, the reaction is typically carried out at low temperatures. The slow addition of the ester solution to the Grignard reagent, often cooled in an ice bath, can help to control the reaction and minimize side products. udel.edu For this specific substrate, using two or more equivalents of a Grignard reagent (R-MgBr) would be expected to produce a 1-(4-bromo-2-(chloromethyl)phenyl)-1,1-dialkyl- or -diaryl-methanol.

Table 2: General Scheme for Grignard Reaction with an Ester

| Reactant 1 | Reactant 2 (Grignard) | Intermediate | Final Product |

|---|---|---|---|

| Methyl Ester (R'-COOCH₃) | 2 equivalents of R-MgX | Ketone (R'-CO-R) | Tertiary Alcohol (R'-C(OH)R₂) |

Regioselective Difunctionalization and Trifunctionalization Strategies

This compound possesses three distinct reactive sites: the aryl bromide, the benzylic chloride, and the methyl ester. This trifunctional nature allows for the development of regioselective strategies to synthesize complex, polysubstituted aromatic compounds. The differing reactivity of these functional groups enables their sequential and selective modification.

Aryl Bromide : This site is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new aryl, vinyl, or alkynyl groups. It can also be converted into an organometallic reagent itself, for example, by forming a Grignard reagent or through lithium-halogen exchange, although this would likely lead to reactions with the other functional groups if not properly managed.

Benzylic Chloride : The chloromethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles, including cyanides, azides, amines, and thiolates, can be used to displace the chloride, introducing diverse functionalities. It can also be oxidized to an aldehyde or a carboxylic acid. organic-chemistry.org

Methyl Ester : As discussed previously, this group can be hydrolyzed to a carboxylic acid, converted to an amide, or reacted with organometallic reagents like Grignard reagents to form tertiary alcohols.

A regioselective difunctionalization strategy might involve first performing a Suzuki coupling on the aryl bromide position, a reaction that is typically tolerant of both ester and benzylic chloride functionalities under appropriate conditions. Following this, a nucleophile could be used to displace the benzylic chloride.

For a trifunctionalization strategy, one could envision a three-step sequence:

Step 1 (Aryl Bromide Modification) : A palladium-catalyzed cross-coupling reaction to modify the C4 position.

Step 2 (Benzylic Chloride Modification) : An SN2 reaction at the C2-benzylic position with a chosen nucleophile.

Step 3 (Ester Modification) : Transformation of the ester group at the C1 position, for example, by hydrolysis and subsequent amide coupling, or by reaction with a Grignard reagent.

The order of these steps can be altered to achieve the desired final product, leveraging the specific reaction conditions to ensure chemoselectivity at each stage. This stepwise approach allows for the controlled and predictable synthesis of highly substituted and complex aromatic structures from the versatile this compound building block.

Applications of Methyl 4 Bromo 2 Chloromethyl Benzoate in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediates

The structural attributes of methyl 4-bromo-2-(chloromethyl)benzoate make it a significant starting material in the multi-step synthesis of various pharmaceutical intermediates. The presence of both a bromo and a chloromethyl substituent allows for selective and sequential reactions, enabling the construction of intricate molecular frameworks that are central to the development of new therapeutic agents.

Construction of Biologically Active Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is crucial for discovering new drugs. While specific, publicly documented examples of biologically active scaffolds synthesized directly from this compound are limited, the reactivity of its functional groups suggests its potential in this area. The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various side chains and the formation of larger, more complex structures. The bromo substituent can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds and build the core of the scaffold.

Synthesis of Drug Candidates and Analogs

The synthesis of drug candidates and their analogs often involves the modification of a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. The versatile reactivity of this compound makes it a useful tool for generating libraries of analogous compounds. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides. Simultaneously, the chloro and bromo groups can be independently functionalized to introduce a wide range of substituents, leading to a diverse set of potential drug candidates for screening.

Building Block for Agro-chemical Compounds

Similar to its role in pharmaceuticals, this compound has potential applications as a building block in the synthesis of agrochemical compounds. The introduction of specific halogenated aromatic moieties can enhance the biological activity of pesticides and herbicides.

Derivatization for Pesticidal and Herbicidal Agents

Role in Materials Science and Polymer Chemistry

The presence of multiple reactive functional groups on this compound also lends itself to applications in materials science and polymer chemistry, particularly in the synthesis of functional polymers.

Synthesis of Monomers for Functional Polymers

Functional polymers, which possess specific chemical or physical properties, are in high demand for a variety of applications. This compound can be envisioned as a precursor to monomers for such polymers. For example, the bromo group could be converted to a polymerizable group, such as a vinyl or styrenyl moiety, through a cross-coupling reaction. The resulting monomer would carry the chloromethyl and methyl ester functionalities, which could be further modified after polymerization to impart specific properties to the final polymer, such as flame retardancy, altered solubility, or the ability to be cross-linked.

Preparation of Ligands for Catalysis

The primary reactive handle for introducing coordinating groups is the chloromethyl group (-CH₂Cl). This site readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including phosphines, amines, and azoles. For instance, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt, which can be subsequently converted into a phosphine (B1218219) ligand. Similarly, reaction with imidazole (B134444) or its derivatives leads to the formation of imidazolium (B1220033) salts. These salts are well-established precursors for N-heterocyclic carbene (NHC) ligands, which are highly valued in modern catalysis for their strong σ-donating ability and thermal stability.

The aryl bromide function provides a secondary site for modification, typically through palladium-catalyzed cross-coupling reactions. This allows for the introduction of additional functionalities that can modulate the ligand's electronic properties or steric bulk. For example, after the initial formation of an imidazolium salt, a Suzuki or Stille coupling at the C4-position can introduce new aryl or alkyl groups. This multi-step approach enables the creation of a diverse library of ligands from a single, readily accessible starting material.

Below is a table illustrating the synthesis of different ligand precursors from this compound.

| Reactant | Reaction Type | Product (Ligand Precursor) | Potential Ligand Class |

| Triphenylphosphine (PPh₃) | Nucleophilic Substitution | (4-Bromo-2-(methoxycarbonyl)benzyl)triphenylphosphonium chloride | Phosphine |

| Imidazole | Nucleophilic Substitution | 1-(4-Bromo-2-(methoxycarbonyl)benzyl)-1H-imidazol-3-ium chloride | N-Heterocyclic Carbene (NHC) |

| Sodium diphenylphosphide (NaPPh₂) | Nucleophilic Substitution | Methyl 4-bromo-2-((diphenylphosphino)methyl)benzoate | Phosphine |

| Pyridine | Nucleophilic Substitution | 1-(4-Bromo-2-(methoxycarbonyl)benzyl)pyridin-1-ium chloride | Pyridinium-based |

These precursors can then be used to generate active catalysts upon complexation with various transition metals, such as palladium, rhodium, or ruthenium, for applications in cross-coupling, hydrogenation, and metathesis reactions.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy offers precise insights into the different types of protons present in Methyl 4-bromo-2-(chloromethyl)benzoate. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals reveal the electronic environment and neighboring protons for each hydrogen atom.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at position 3 (H-3) is anticipated to appear as a doublet, coupled to the proton at position 5. The proton at position 5 (H-5) would likely present as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5.

The chloromethyl group (-CH₂Cl) protons are expected to produce a singlet, as there are no adjacent protons to cause splitting. Similarly, the methyl protons of the ester group (-OCH₃) will also appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-3 | 7.8 - 8.0 | d | ~2.0 |

| Aromatic H-5 | 7.5 - 7.7 | dd | ~8.0, ~2.0 |

| Aromatic H-6 | 7.4 - 7.6 | d | ~8.0 |

| Chloromethyl (-CH₂Cl) | 4.6 - 4.8 | s | - |

Note: The predicted data is based on the analysis of structurally similar compounds and established spectroscopic principles.

¹³C NMR Spectroscopic Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical range for substituted benzene rings, with their specific shifts influenced by the attached bromo, chloromethyl, and methyl carboxylate groups. The carbon of the chloromethyl group and the methyl carbon of the ester group will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 167 |

| Aromatic C-1 | 130 - 132 |

| Aromatic C-2 | 138 - 140 |

| Aromatic C-3 | 133 - 135 |

| Aromatic C-4 | 125 - 127 |

| Aromatic C-5 | 131 - 133 |

| Aromatic C-6 | 129 - 131 |

| Chloromethyl (-CH₂Cl) | 44 - 46 |

Note: The predicted data is based on the analysis of structurally similar compounds and established spectroscopic principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignment of this compound by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the aromatic protons H-5 and H-6, as well as between H-5 and H-3, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals of the chloromethyl and methyl ester groups to their respective carbon signals. It would also correlate each aromatic proton signal with its corresponding aromatic carbon signal.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.

The theoretical exact masses for the most abundant isotopic combinations are:

C₉H₈⁷⁹Br³⁵ClO₂: 261.9396

C₉H₈⁸¹Br³⁵ClO₂: 263.9375

C₉H₈⁷⁹Br³⁷ClO₂: 263.9366

C₉H₈⁸¹Br³⁷ClO₂: 265.9346

Fragmentation Pattern Analysis

In the mass spectrometer, this compound will fragment in a predictable manner upon ionization. The analysis of these fragments provides further confirmation of the molecule's structure.

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to the loss of 31 Da.

Loss of the chloromethyl radical (•CH₂Cl): This would lead to a significant fragment.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway for esters.

The isotopic distribution of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster and in any fragment ions containing these halogens, serving as a distinctive signature for the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-bromobenzoate |